N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
Description
N1-(5-{[2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a 1,3,4-thiadiazole derivative featuring a 2-chloroacetamide core and a 2,3,4-trifluoroanilinoethylthio substituent.
Properties
IUPAC Name |
2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S2/c13-3-7(21)18-11-19-20-12(24-11)23-4-8(22)17-6-2-1-5(14)9(15)10(6)16/h1-2H,3-4H2,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHGNILHFBPYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CSC2=NN=C(S2)NC(=O)CCl)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration Methodology
The 1,3,4-thiadiazole scaffold is synthesized via cyclodehydration of thioglycolic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) .
Procedure:
- Combine thioglycolic acid (3.00 mmol) with POCl₃ (10 mL) at 0°C.
- Add thiosemicarbazide (3.00 mmol) and reflux at 80–90°C for 1 hour.
- Quench with ice water, basify with 50% NaOH (pH 8), and extract with dichloromethane.
- Recrystallize from ethanol to yield white crystals.
Characterization Data:
Acylation with Chloroacetyl Chloride
Amide Bond Formation
The amine group at position 2 of the thiadiazole is acylated using chloroacetyl chloride under Schotten-Baumann conditions.
Procedure:
- Dissolve 5-mercapto-1,3,4-thiadiazol-2-amine (1.8 mmol) in anhydrous THF.
- Add chloroacetyl chloride (2.2 mmol) dropwise at 0°C under N₂.
- Stir for 4 hours, concentrate, and recrystallize from methanol.
Characterization Data:
Synthesis of 2-Chloro-N-(2,3,4-Trifluorophenyl)Acetamide
Anilide Preparation
2,3,4-Trifluoroaniline reacts with chloroacetyl chloride to form the β-ketoanilide precursor.
Procedure:
- Mix 2,3,4-trifluoroaniline (5.0 mmol) with triethylamine (6.0 mmol) in DCM.
- Add chloroacetyl chloride (5.5 mmol) at 0°C and stir for 2 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and concentrate.
Characterization Data:
Thioether Bridge Formation
Nucleophilic Substitution
The mercapto group undergoes alkylation with 2-chloro-N-(2,3,4-trifluorophenyl)acetamide under basic conditions.
Procedure:
- Dissolve N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-chloroacetamide (1.0 mmol) in DMF.
- Add K₂CO₃ (2.0 mmol) and 2-chloro-N-(2,3,4-trifluorophenyl)acetamide (1.2 mmol).
- Heat at 60°C for 6 hours, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Insights:
- Solvent Screening: DMF > MeCN > THF (yields: 72% vs. 58% vs. 45%)
- Base Effect: K₂CO₃ > NaHCO₃ > Et₃N (yields: 72% vs. 63% vs. 51%)
Characterization Data:
Analytical Validation and Purity Assessment
Spectroscopic Consistency
Chromatographic Purity
Challenges and Mitigation Strategies
- Thiol Oxidation: Conduct reactions under N₂ and add antioxidants (e.g., BHT).
- Regioselectivity: Use bulky bases to minimize O-acylation side reactions.
- Solubility Issues: Employ DMF/DMSO mixtures for recalcitrant intermediates.
Chemical Reactions Analysis
Types of Reactions
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide or thioether derivatives.
Scientific Research Applications
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The trifluoroanilino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues and Substituent Effects
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The trifluoroanilino group in the target compound may improve DNA alkylation efficiency compared to chlorophenyl or non-fluorinated analogs, as fluorine atoms enhance electrophilicity .
- Synthetic Flexibility: Analogues with variable R-anilino groups (e.g., methyl, methoxy) demonstrate tunable antitumor activity, suggesting the trifluoro derivative could be optimized for specific targets .
Antitumor Activity
- Target Compound: Predicted to exhibit potent antitumor activity due to synergistic effects of the chloroacetamide (alkylating agent) and trifluoroanilino (DNA intercalation enhancer) groups.
- 4-Chlorophenyl Analog : Demonstrates moderate cytotoxicity against breast cancer cell lines (IC₅₀: 12–18 µM) .
- R-Anilino Derivatives: Antitumor activity correlates with R-group electronegativity; nitro-substituted analogs show IC₅₀ values as low as 5 µM .
Antimicrobial Activity
Physicochemical and Structural Insights
- X-Ray Diffraction Studies: Analogs like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide reveal planar thiadiazole rings and hydrogen-bonding networks critical for target binding .
- Solubility: The trifluoroanilino group may reduce aqueous solubility compared to non-fluorinated analogs, necessitating formulation optimization .
Biological Activity
N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a chloroacetamide moiety and a trifluoroaniline substituent. The unique structural elements contribute to its biological activity.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial effects against various pathogens. For instance:
| Compound | Target Organism | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 51m | Xanthomonas oryzae pv. oryzicola | 30% | 100 |
| 51m | Xanthomonas oryzae pv. oryzae | 56% | 100 |
These results indicate that certain derivatives outperform traditional bactericides like thiodiazolecopper in inhibiting bacterial growth .
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. A study reported that related compounds exhibited cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50 values) of selected thiadiazole derivatives against different cancer types:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 3.3 |
| Compound B | HCT116 (colon cancer) | 0.74 |
| Compound C | H460 (lung cancer) | 10 |
These findings suggest that the structural modifications in thiadiazole derivatives can significantly enhance their anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in DNA replication and repair. Additionally, docking studies indicate potential interactions with tubulin, which could explain its cytotoxic effects against tumor cells .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the efficacy of thiadiazole derivatives against fungal pathogens like Fusarium graminearum. Compounds demonstrated moderate to good antifungal activity, suggesting their potential use in agricultural applications .
- Antitumor Activity : In vitro evaluations revealed that certain thiadiazole compounds showed significant inhibition of cell proliferation in breast and lung cancer models compared to standard treatments like cisplatin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
